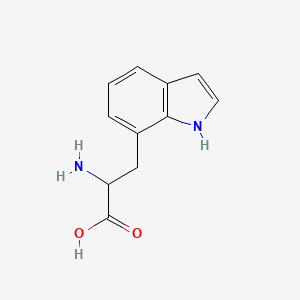

2-amino-3-(1H-indol-7-yl)propanoic Acid

Descripción general

Descripción

“2-amino-3-(1H-indol-7-yl)propanoic Acid” is also known as Tryptophan . It is an essential amino acid necessary for normal growth in infants and for nitrogen balance in adults . It is a precursor of indole alkaloids in plants and can be a precursor to serotonin and niacin in mammals . The molecular formula is C11H12N2O2 and the molecular weight is 204.225 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The reaction mixture was stirred at room temperature (~25 °C) for 6 hours, the solvent was evaporated, and the residue was chromatographed on a SiO2 column to give the desired compound .

Molecular Structure Analysis

The molecular structure of “2-amino-3-(1H-indol-7-yl)propanoic Acid” can be represented by the Isomeric SMILES: c1ccc2c(c1)c(c[nH]2)CC@@HO)N . The InChI representation is InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/t9-/m0/s1 .

Chemical Reactions Analysis

Tryptophan is present as a standalone ligand in 226 entries as a non-polymer is covalently linked to polymer or other heterogen groups . It is present in a polymer sequence in 188,940 entries .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, the boiling point of a similar compound is 447.9±35.0 °C at 760 mmHg . The vapor pressure is 0.0±1.1 mmHg at 25°C .

Aplicaciones Científicas De Investigación

Crystal Structure Analysis

The compound has been used in the study of crystal structures. A research paper published in the journal Zeitschrift für Kristallographie - New Crystal Structures discusses the crystal structure of (S)-2-amino-3-(1H-indol-3-yl)propanoic acid. This kind of research is crucial in understanding the physical and chemical properties of the compound .

Synthesis of Indole Derivatives

Indole derivatives are important in various biological applications. The compound has been used in the synthesis of indole derivatives, which are prevalent moieties present in selected alkaloids . These derivatives have shown various biologically vital properties and have attracted increasing attention in recent years .

Animal Nutrition

L-tryptophan ((S)-2-amino-3-(3-indolyl)propionic acid) is an essential amino acid in animal diets and is regarded as the fourth and third limiting amino acid for the growth of swine and poultry, respectively . It is primarily used as a building block for protein synthesis .

Photophysical Properties Study

The compound has been used in the study of photophysical properties. A series of amino acid-linked free-base and Zn-porphyrin derivatives showed favorable photophysical properties . This kind of research is crucial in understanding the light absorption, emission, and energy transfer properties of the compound .

Synthesis of Azaperoxide Derivatives

The compound has been used in the synthesis of a new azaperoxide derivative . Azaperoxides are a class of compounds that contain a peroxide group (-O-O-) and a nitrogen atom in the same molecule . They have potential applications in various fields such as medicine and materials science .

Drug Development

Given its presence in various biologically active compounds, the compound could potentially be used in drug development. For instance, indole derivatives have been used for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Mecanismo De Acción

Target of Action

The primary target of 2-amino-3-(1H-indol-7-yl)propanoic Acid, also known as L-Tryptophan, is the Tryptophan–tRNA ligase . This enzyme plays a crucial role in protein synthesis by attaching tryptophan to its corresponding tRNA molecule .

Mode of Action

The compound interacts with its target by binding to the active site of the Tryptophan–tRNA ligase. This binding enables the enzyme to catalyze the attachment of tryptophan to its corresponding tRNA, a critical step in protein synthesis .

Biochemical Pathways

The compound is involved in the protein synthesis pathway . By facilitating the attachment of tryptophan to its corresponding tRNA, it enables the incorporation of tryptophan into growing peptide chains during translation .

Result of Action

The action of 2-amino-3-(1H-indol-7-yl)propanoic Acid results in the incorporation of tryptophan into proteins. This can have various effects at the molecular and cellular level, depending on the specific proteins that are synthesized .

Safety and Hazards

Direcciones Futuras

The future directions of “2-amino-3-(1H-indol-7-yl)propanoic Acid” could involve its use in various applications due to its role as a precursor of serotonin and niacin . It could also be used in the synthesis of other complex molecules .

Relevant Papers

There are several relevant papers that provide more information about “2-amino-3-(1H-indol-7-yl)propanoic Acid”. These papers discuss its synthesis , physical and chemical properties , and potential applications .

Propiedades

IUPAC Name |

2-amino-3-(1H-indol-7-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c12-9(11(14)15)6-8-3-1-2-7-4-5-13-10(7)8/h1-5,9,13H,6,12H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQDAIODTDQJFBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)CC(C(=O)O)N)NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-3-(1H-indol-7-yl)propanoic Acid | |

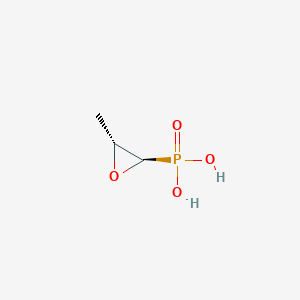

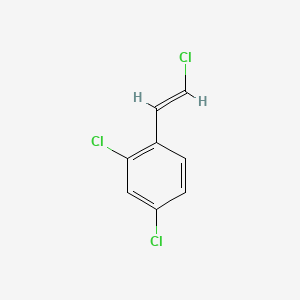

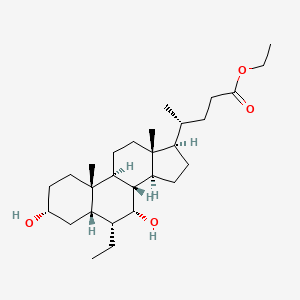

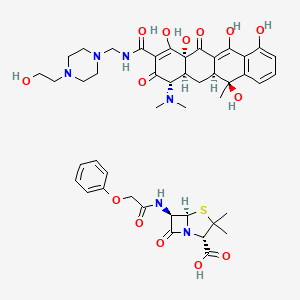

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[amino(pyridin-4-yl)methylidene]amino]pyridine-4-carboxamide](/img/structure/B3328328.png)

![3-Methylimidazo[2,1-b]thiazole](/img/structure/B3328371.png)

![8'-chloro-5'-hydroxy-1'H-spiro[cyclohexane-1,4'-quinazolin]-2'(3'H)-one](/img/structure/B3328413.png)